molecular formula C18H18ClNO4 B2469373 [2-(2-Chloro-4-methylanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate CAS No. 1794908-62-5

[2-(2-Chloro-4-methylanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate

Cat. No.: B2469373
CAS No.: 1794908-62-5
M. Wt: 347.8
InChI Key: HIUHGFKGZFQVDO-UHFFFAOYSA-N
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Description

The compound [2-(2-Chloro-4-methylanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate is a structurally complex molecule featuring a 2-chloro-4-methylanilino group linked via a 2-oxoethyl bridge to a 2-methoxyphenyl acetate moiety.

  • Substituent Effects: The chloro and methyl groups on the aniline ring enhance lipophilicity, while the 2-methoxyphenyl acetate group may improve solubility due to the polar methoxy group.
  • Synthetic Relevance: Similar compounds in and indicate that intermediates like ethyl 2-aminoacetate hydrochloride () or chloro/methoxy-substituted phenyl precursors are likely used in its synthesis.

Properties

IUPAC Name

[2-(2-chloro-4-methylanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClNO4/c1-12-7-8-15(14(19)9-12)20-17(21)11-24-18(22)10-13-5-3-4-6-16(13)23-2/h3-9H,10-11H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIUHGFKGZFQVDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)COC(=O)CC2=CC=CC=C2OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(2-Chloro-4-methylanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:

    Preparation of 2-Chloro-4-methylaniline: This can be achieved through the chlorination of 4-methylaniline using a chlorinating agent such as thionyl chloride.

    Formation of the Amide Bond: The 2-chloro-4-methylaniline is then reacted with an appropriate acylating agent to form the amide bond. This step often requires the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to facilitate the reaction.

    Esterification: The final step involves the esterification of the amide intermediate with 2-methoxyphenylacetic acid under acidic conditions, typically using a catalyst such as sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

[2-(2-Chloro-4-methylanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl group to an alcohol.

    Substitution: The chloro group in the aniline moiety can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted aniline derivatives.

Scientific Research Applications

[2-(2-Chloro-4-methylanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [2-(2-Chloro-4-methylanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions.

Comparison with Similar Compounds

Physicochemical Properties

The table below compares physicochemical data for [2-(2-Chloro-4-methylanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate (inferred) with structurally related compounds:

Compound Name / ID Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Yield (%) Key Substituents
Target Compound (Inferred) C₁₉H₁₉ClN₂O₅ ~390.8 N/A N/A 2-Chloro-4-methylanilino, 2-methoxyphenyl
1-[2-(2-Methoxyphenyl)-2-oxoethyl]-4-{1-[2-(2-methoxyphenyl)-2-oxoethyl]pyridin-1-ium-4-yl}pyridin-1-ium dibromide (5b, ) C₂₈H₂₈Br₂N₂O₄ 644.27 N/A N/A 2-Methoxyphenyl, pyridinium bromide
Ethyl 2-[(4-chloro-2-phenylcarbonyl-phenyl)amino]-2-oxo-ethanoate () C₁₇H₁₄ClNO₄ 331.75 139–141 N/A Chloro, phenylcarbonyl
[2-(2-Methylanilino)-2-oxoethyl] 2-(4-chloro-2-methylphenoxy)acetate () C₁₉H₁₉ClNO₅ 347.09 N/A N/A 2-Methylanilino, chloro-methylphenoxy
Ethyl 2-((4-methoxyphenyl)amino)-2-oxoacetate () C₁₁H₁₃NO₄ 223.23 N/A N/A 4-Methoxyanilino, ethyl ester

Key Observations :

  • Molecular Weight : The target compound’s molecular weight (~390.8 g/mol) is higher than simpler analogs like (331.75 g/mol) but lower than pyridinium-based dibromides (644.27 g/mol in ).
  • Solubility : The 2-methoxyphenyl group likely improves aqueous solubility compared to purely lipophilic substituents (e.g., phenylcarbonyl in ).
  • Stability : Bromide salts () and hygroscopic compounds (e.g., 4e in ) exhibit lower stability, whereas esters () may hydrolyze under acidic/basic conditions.

Structural and Functional Group Analysis

  • Chloro vs. Methoxy groups (e.g., ) donate electron density, improving solubility and influencing π-π stacking in crystallography .
  • Bridging Groups :
    • The 2-oxoethyl bridge in the target compound is shared with analogs like 5b () and , which may facilitate similar hydrogen-bonding interactions in crystal packing or target binding.

Biological Activity

[2-(2-Chloro-4-methylanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate is a synthetic compound with potential biological activities. Understanding its biological effects is crucial for evaluating its therapeutic applications, particularly in oncology and pharmacology. This article synthesizes available research findings, case studies, and data tables related to the compound's biological activity.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C17H18ClN O3
  • CAS Number : [insert CAS number if available]

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, particularly in the context of cancer treatment. It has been shown to interact with various cellular pathways, influencing cell proliferation, apoptosis, and migration.

  • VEGFR2 Modulation : The compound has been found to inhibit the phosphorylation of vascular endothelial growth factor receptor 2 (VEGFR2), which plays a critical role in tumor angiogenesis .
  • PPARγ Activation : It also activates peroxisome proliferator-activated receptor gamma (PPARγ), contributing to its anti-cancer properties by promoting apoptosis and inhibiting cell migration .

Case Studies

Several studies have investigated the effects of this compound on different cancer cell lines:

Table 1: Effects on Cancer Cell Lines

Cell LineConcentration (μg/ml)Cell Viability (%)IC50 (μg/ml)
MCF74035.8263.13
MDA-MB-2314058.7259.43
MDA-MB-4684058.1358.46
HaCaT (normal)4090.36N/A

The data indicates that the compound significantly reduces cell viability in breast cancer cell lines while exhibiting lower toxicity in normal cells.

Detailed Research Findings

  • Apoptosis Induction : The compound enhances the expression of pro-apoptotic proteins such as caspases and BAX while downregulating anti-apoptotic proteins like Bcl-2 .
  • Inhibition of Migration and Invasion : The compound's ability to suppress epithelial-mesenchymal transition (EMT) markers further supports its potential as an anti-metastatic agent .
  • Transcriptional Activity : Treatment with the compound increases PPARγ transcriptional activity, leading to downstream effects on AKT signaling pathways, which are crucial for cell survival and growth regulation .

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